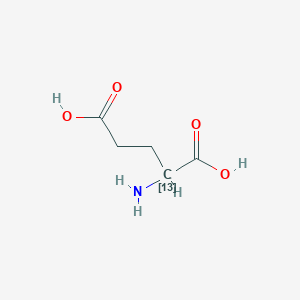

2-amino(213C)pentanedioic acid

Descripción general

Descripción

. This compound is characterized by the presence of an amino group and a carboxylic acid group, making it an amino acid derivative.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino(213C)pentanedioic acid can be achieved through several methods. . The reaction conditions typically involve moderate temperatures and the use of solvents such as water or ethanol.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure the incorporation of the 213C isotope.

Análisis De Reacciones Químicas

Types of Reactions

2-amino(213C)pentanedioic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The carboxylic acid groups can be reduced to alcohols.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols.

Aplicaciones Científicas De Investigación

Chemistry

- Building Block for Synthesis : 2-amino(213C)pentanedioic acid serves as a crucial building block in the synthesis of more complex molecules. Its structure allows chemists to create derivatives that can be used in various chemical reactions.

- Isotopic Labeling : The carbon-13 isotope enables researchers to trace metabolic pathways and study biochemical processes with greater precision. This is particularly useful in understanding the dynamics of amino acid metabolism and other metabolic pathways.

Biology

- Metabolic Tracer : In biological research, this compound is utilized as a tracer in metabolic studies. The incorporation of the 213C isotope allows scientists to monitor its fate within biological systems, providing insights into metabolic fluxes and pathways .

- Neurotransmission Studies : As a derivative of glutamic acid, it plays a role in neurotransmission and can influence synaptic plasticity. Its effects on glutamate receptors can help elucidate mechanisms underlying learning and memory .

Medicine

- Therapeutic Investigations : Researchers are exploring the potential therapeutic effects of this compound in treating neurological disorders due to its role as an excitatory neurotransmitter.

- Diagnostic Tool : The compound's isotopic labeling makes it a candidate for use in diagnostic imaging and metabolic profiling, aiding in the detection of various conditions.

Industry

- Production of Isotopically Labeled Biomolecules : In industrial settings, this compound is used to produce isotopically labeled proteins and other biomolecules for research and diagnostic purposes. This application is critical for advancing biochemistry and pharmaceutical research .

Metabolic Flux Analysis

A study utilized this compound to investigate how gene overexpression affects metabolic pathways during the synthesis of polyglutamic acid (γ-PGA). Findings indicated that overexpression led to increased flux through the pentose phosphate pathway (PPP) and tricarboxylic acid (TCA) cycle, enhancing energy metabolism .

Neurotransmission Effects

Research has shown that this compound influences neurotransmission dynamics by acting on glutamate receptors, which are essential for synaptic transmission. Studies highlighted its role in promoting synaptic plasticity and its potential implications for cognitive functions such as learning and memory .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Chemistry | Building block for complex molecule synthesis; isotopic labeling for metabolic studies |

| Biology | Metabolic tracer; influences neurotransmission and synaptic plasticity |

| Medicine | Investigated for therapeutic effects; potential diagnostic tool |

| Industry | Production of isotopically labeled proteins and biomolecules |

Mecanismo De Acción

The mechanism of action of 2-amino(213C)pentanedioic acid involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes involved in amino acid metabolism. The presence of the 213C isotope allows for detailed tracking of its metabolic pathways .

Comparación Con Compuestos Similares

Similar Compounds

Glutaric acid: The parent compound of 2-amino(213C)pentanedioic acid, lacking the amino group.

2-aminoglutaric acid: A similar compound with a different isotopic composition.

2-aminoadipic acid: Another amino acid derivative with a longer carbon chain.

Uniqueness

This compound is unique due to the presence of the 213C isotope, which makes it particularly useful in tracer studies and metabolic research. Its specific structure also allows for unique interactions in chemical and biological systems.

Actividad Biológica

2-Amino(213C)pentanedioic acid, also known as Carglumic acid, is an isotopically labeled analog of N-acetylglutamate (NAG) and plays a significant role in various biological processes. This compound is primarily studied for its involvement in the urea cycle and its potential therapeutic applications, particularly in metabolic disorders. This article explores its biological activity, mechanisms of action, and relevant case studies.

Primary Target : Carglumic acid primarily targets N-acetylglutamate synthase (NAGS) , which is essential for activating the enzyme carbamoyl phosphate synthetase 1 (CPS1). This activation is crucial for initiating the urea cycle, a vital metabolic pathway for detoxifying ammonia in the body.

Mode of Action : By enhancing CPS1 activity, Carglumic acid facilitates the conversion of ammonia to urea, thereby reducing hyperammonemia—a condition characterized by elevated ammonia levels in the blood. This mechanism is particularly important in patients suffering from urea cycle disorders (UCDs) .

Carglumic acid influences various biochemical reactions and interacts with multiple enzymes and proteins within cellular systems. It has been shown to modulate cell signaling pathways, gene expression, and cellular metabolism. Notably, it can inhibit farnesyltransferase, an enzyme involved in post-translational modifications crucial for protein function .

Pharmacokinetics

Carglumic acid is administered orally and is absorbed through the gastrointestinal tract. Its pharmacokinetic profile allows it to effectively reach systemic circulation, where it exerts its biological effects. The compound's isotopic labeling with carbon-13 enables researchers to trace its metabolic pathways using techniques such as NMR spectroscopy .

Research Applications

Carglumic acid has diverse applications in scientific research:

- Metabolic Studies : Used to trace biochemical pathways and understand amino acid metabolism.

- Drug Development : Investigated for its potential therapeutic roles in treating UCDs and other metabolic disorders.

- Diagnostic Tool : Assists in diagnosing metabolic dysfunctions related to amino acid metabolism .

Case Study 1: Urea Cycle Disorder Management

A study involving patients with UCDs demonstrated that treatment with Carglumic acid significantly reduced blood ammonia levels. Patients receiving this treatment showed improved clinical outcomes compared to those on standard dietary management alone. The study highlighted the importance of early intervention with Carglumic acid in preventing neurological damage associated with hyperammonemia .

Case Study 2: Metabolic Profiling

In a cohort study analyzing metabolic profiles in patients with glutaric aciduria type 1 (GA1), researchers found that Carglumic acid administration led to decreased levels of glutaric acid and improved metabolic markers. The results indicated that Carglumic acid could play a role in managing metabolic crises associated with GA1 .

Chemical Reactions

Carglumic acid can undergo various chemical reactions:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Amino group oxidation forms oxo derivatives | Potassium permanganate, hydrogen peroxide |

| Reduction | Carboxyl groups can be reduced to alcohols | Lithium aluminum hydride, sodium borohydride |

| Substitution | Amino group participates in substitution reactions | Acyl chlorides, alkyl halides |

The specific products formed depend on the reaction conditions and reagents used .

Propiedades

IUPAC Name |

2-amino(213C)pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/i3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHUUTDBJXJRKMK-LBPDFUHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)O)[13CH](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30482294 | |

| Record name | DL-Glutamic acid-2-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30482294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108395-12-6 | |

| Record name | DL-Glutamic acid-2-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30482294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.